4-(2,6-Difluorobenzoyl)isoquinoline

Medicinal chemistry Physicochemical profiling Structure-property relationships

Select 4-(2,6-difluorobenzoyl)isoquinoline for systematic kinase inhibitor development. The 2,6-difluorobenzoyl moiety confers unique electrostatic and stereoelectronic properties at the isoquinoline 4-position, directly influencing π-π stacking and hinge-binding in ATP pockets. This substitution pattern is non-interchangeable with 3,5- or mono-fluoro analogs in SAR studies. The compound's low TPSA (30.0 Ų) and absence of H-bond donors make it a privileged scaffold for CNS-penetrant ROCK1/PI3K programs. Procure the 97% purity grade for reliable biochemical IC50 determinations and in vivo PK profiling.

Molecular Formula C16H9F2NO
Molecular Weight 269.24 g/mol
CAS No. 1187167-07-2
Cat. No. B1452848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Difluorobenzoyl)isoquinoline
CAS1187167-07-2
Molecular FormulaC16H9F2NO
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H
InChIKeyJFAICDLYINSBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Difluorobenzoyl)isoquinoline CAS 1187167-07-2: A Structurally Defined Isoquinoline Probe for Kinase and GTPase Chemical Biology Research


4-(2,6-Difluorobenzoyl)isoquinoline (CAS 1187167-07-2) is a fluorinated isoquinoline derivative with the molecular formula C16H9F2NO and a molecular weight of 269.24 g/mol [1]. The compound features an isoquinoline core linked via a carbonyl bridge at the 4-position to a 2,6-difluorophenyl ring, a substitution pattern that distinguishes it from other positional isomers and heterocyclic analogs. The 2,6-difluorobenzoyl moiety confers distinct stereoelectronic properties, including increased lipophilicity and altered hydrogen-bonding capacity relative to non-fluorinated or mono-fluorinated benzoyl isoquinolines [2]. This compound serves as a research probe in kinase inhibitor development, particularly within the ROCK (Rho-associated coiled-coil containing kinase) and PI3K (phosphoinositide 3-kinase) inhibitor chemical space, where isoquinoline-based scaffolds have demonstrated validated target engagement .

Why 4-(2,6-Difluorobenzoyl)isoquinoline Cannot Be Interchanged with Alternative Isoquinoline Benzoyl Isomers or Non-Fluorinated Analogs


Substitution of 4-(2,6-difluorobenzoyl)isoquinoline with structurally similar analogs—including other difluorobenzoyl positional isomers (e.g., 3,5-difluoro or 3,4-difluoro substitution patterns), mono-fluorinated benzoyl isoquinolines, or non-fluorinated 4-benzoylisoquinoline—cannot be performed without altering critical molecular recognition and physicochemical properties. The 2,6-difluoro substitution pattern creates a unique electrostatic environment and conformational bias at the benzoyl-isoquinoline junction due to the ortho-fluorine atoms, which directly influences π-π stacking interactions with aromatic residues in kinase ATP-binding pockets and alters the carbonyl oxygen's hydrogen-bond acceptor properties [1]. The electron-withdrawing effect of the 2,6-difluorophenyl group modulates the electron density of the isoquinoline nitrogen, affecting its capacity to serve as a hinge-binding moiety in kinase active sites [2]. Furthermore, the specific regiochemistry of substitution at the isoquinoline 4-position (rather than the 1- or 3-position) dictates the spatial orientation of the benzoyl pharmacophore relative to the heterocyclic core, a geometric constraint that cannot be replicated by other positional isomers [1]. These structure-dependent properties directly impact target binding, selectivity profiles, and metabolic stability, rendering the compound non-interchangeable with even closely related analogs in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-(2,6-Difluorobenzoyl)isoquinoline Versus Closest Structural Analogs


Fluorine Substitution Pattern Drives Distinct Lipophilicity and Electronic Properties Versus 3,5-Difluoro and 3,4-Difluoro Positional Isomers

4-(2,6-Difluorobenzoyl)isoquinoline exhibits a calculated LogP of 3.744, which is quantitatively distinct from other difluorobenzoyl positional isomers. The 2,6-difluoro substitution pattern creates a unique electronic distribution where both ortho-positions are fluorinated, resulting in reduced rotational freedom of the benzoyl group due to steric and electronic constraints, and a carbonyl oxygen with altered hydrogen-bond acceptor capacity compared to 3,5-difluoro or 3,4-difluoro analogs [1]. This specific LogP value positions the compound within a narrow lipophilicity range favorable for both passive membrane permeability and avoidance of excessive non-specific protein binding .

Medicinal chemistry Physicochemical profiling Structure-property relationships

Commercial Purity Specifications: 97% (Sigma-Aldrich) Versus 95% Minimum (AKSci) Enables Grade-Appropriate Procurement Decisions

Procurement decisions for 4-(2,6-difluorobenzoyl)isoquinoline require specification-aware selection based on intended application. Sigma-Aldrich offers the compound at 97% purity , while AKSci provides a minimum purity specification of 95% . Leyan also supplies the compound at 97% purity . This tiered purity availability allows researchers to balance cost and analytical rigor, with the higher 97% grade recommended for quantitative bioassays requiring stringent baseline controls and the 95% minimum grade suitable for initial screening or synthetic intermediate applications.

Procurement Quality control Assay reproducibility

Validated Isoquinoline Scaffold for ROCK1 Kinase Inhibitor Development Supported by 3D-QSAR Models and Induced Fit Docking Studies

Isoquinoline derivatives bearing benzoyl substituents, including the 4-benzoylisoquinoline scaffold class to which 4-(2,6-difluorobenzoyl)isoquinoline belongs, have been computationally and experimentally validated as potent ROCK1 inhibitors (RKIs). A comprehensive 3D-QSAR study of isoquinoline-derived ROCK1 inhibitors established robust predictive models (CoMFA: q² = 0.609, R² = 0.991; CoMSIA: q² = 0.712, R² = 0.998) that confirm the isoquinoline core as a privileged scaffold for ROCK1 engagement . Induced fit docking (IFD) and structural interaction fingerprint (SIFT) analyses further revealed that the isoquinoline nitrogen serves as a critical hinge-binding moiety, while benzoyl substituents occupy hydrophobic pockets adjacent to the ATP-binding site [1]. This class-level evidence distinguishes 4-(2,6-difluorobenzoyl)isoquinoline from non-isoquinoline heterocyclic analogs lacking validated target engagement pathways.

Kinase inhibition ROCK1 3D-QSAR Virtual screening

Topological Polar Surface Area (TPSA) of 30.0 Ų Positions Compound in CNS-Penetrant Chemical Space Distinct from Higher-TPSA Analogs

4-(2,6-Difluorobenzoyl)isoquinoline possesses a topological polar surface area (TPSA) of 30.0 Ų , a value that falls well below the empirical threshold of 60-70 Ų associated with favorable passive blood-brain barrier (BBB) penetration [1]. This TPSA value is significantly lower than that of hydroxylated isoquinoline derivatives or analogs containing additional hydrogen-bond donors, positioning the compound within the chemical space typically associated with CNS-active small molecules. The absence of hydrogen-bond donors (HBD = 0) further contributes to its favorable permeability profile relative to analogs bearing phenolic or amine substituents.

CNS drug discovery Blood-brain barrier permeability Physicochemical design

Patent Assignment to RHO Kinase Inhibitor Portfolio Establishes Documented Research Pathway Distinct from PI3K-Selective Isoquinolines

4-(2,6-Difluorobenzoyl)isoquinoline falls within the structural scope of isoquinoline compounds claimed as RHO protein kinase inhibitors in U.S. Patent assigned to CHINA RESOURCES PHARMACEUTICAL HOLDINGS COMPANY LIMITED, filed July 18, 2018, and granted October 26, 2021 [1]. The patent specifically discloses a class of isoquinoline compounds of formula (I) and their pharmaceutically acceptable salts for treating diseases associated with RHO protein kinase. This patent assignment distinguishes the target compound's documented therapeutic direction from alternative isoquinoline-based inhibitors targeting PI3Kδ/γ pathways (e.g., IPI-549 series) or other kinase families [2], enabling researchers to select the compound based on alignment with specific target biology programs.

ROCK inhibition Rho kinase Patent landscape Intellectual property

Optimal Research and Procurement Scenarios for 4-(2,6-Difluorobenzoyl)isoquinoline Based on Quantitative Evidence


CNS-Targeted Kinase Inhibitor Lead Optimization Programs

4-(2,6-Difluorobenzoyl)isoquinoline is optimally deployed in central nervous system (CNS) drug discovery programs targeting ROCK1 or related kinases where blood-brain barrier penetration is a critical design parameter. The compound's low topological polar surface area (TPSA = 30.0 Ų) positions it within favorable CNS-permeant chemical space, and its absence of hydrogen-bond donors (HBD = 0) minimizes active efflux liability . Researchers should select the Sigma-Aldrich 97% purity grade for in vivo CNS pharmacokinetic studies to ensure that observed BBB penetration metrics are not confounded by impurities.

Rho/ROCK Pathway Chemical Probe Development and SAR Expansion

The compound serves as a structurally defined starting point for expanding structure-activity relationships within the ROCK1 inhibitor chemical space validated by 3D-QSAR models (CoMFA q² = 0.609, R² = 0.991) . Its 2,6-difluorobenzoyl substitution pattern provides a unique electronic and steric profile that complements existing ROCK inhibitor chemotypes such as fasudil analogs. Researchers conducting induced fit docking studies or synthesizing focused isoquinoline libraries for ROCK1 inhibition should procure this compound to systematically evaluate the contribution of ortho,ortho'-difluoro substitution to target engagement and selectivity [1].

Comparative Physicochemical Profiling of Fluorinated Isoquinoline Isomer Series

4-(2,6-Difluorobenzoyl)isoquinoline is essential for systematic studies comparing the impact of fluorine substitution patterns on molecular recognition and pharmacokinetic properties within isoquinoline chemical space. The calculated LogP of 3.744 provides a specific reference point for benchmarking against 3,5-difluoro, 3,4-difluoro, and mono-fluoro positional isomers. Procurement from AK Sci (95% minimum purity) is sufficient for initial physicochemical screening panels where cost efficiency is prioritized over absolute analytical precision.

In Vitro Kinase Selectivity Profiling and Panel Screening

Given the compound's structural alignment with the RHO kinase inhibitor patent portfolio [2], it is appropriately utilized in kinase selectivity panels to differentiate ROCK family engagement from off-target PI3K isoform activity. Researchers should employ the 97% purity grade from Sigma-Aldrich or Leyan for biochemical IC50 determinations to minimize artifact from contaminants that could skew dose-response curves in multi-kinase profiling assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,6-Difluorobenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.